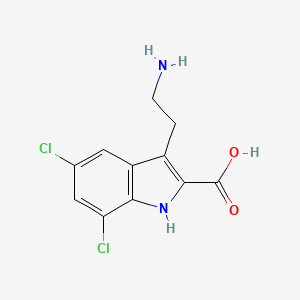

3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic Acid

Description

3-(2-Aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid is a substituted indole derivative featuring a 2-aminoethyl group at position 3, dichloro substituents at positions 5 and 7, and a carboxylic acid moiety at position 2. The compound is often utilized as a hydrochloride salt (C₁₁H₁₁Cl₃N₂O₂) with a molecular weight of 309.58 g/mol . Its CAS number is reported as 2447-24-7 (hydrochloride form) and 1332530-43-4 (likely a variant or alternative registry entry) . This compound is primarily employed as a building block in medicinal chemistry, though commercial availability has been discontinued, as noted in supplier catalogs .

Properties

IUPAC Name |

3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2O2/c12-5-3-7-6(1-2-14)10(11(16)17)15-9(7)8(13)4-5/h3-4,15H,1-2,14H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBECJVKCLZDMQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=C(N2)C(=O)O)CCN)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminoethyl or indole positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic Acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as a neurotransmitter analog and its effects on biological systems.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic Acid involves its interaction with specific molecular targets in biological systems. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Indole-2-Carboxylic Acid Derivatives

Substituent Effects on Properties

Aminoethyl vs. Methyl/Carboxymethyl Groups: The 2-aminoethyl group in the target compound introduces a primary amine, which forms stable hydrochloride salts, improving aqueous solubility compared to the methyl-substituted analog (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) .

Dichloro vs. Dimethyl Substituents :

- The 5,7-dichloro configuration increases molecular weight and electron-withdrawing effects, enhancing stability and reactivity in cross-coupling reactions compared to the 5,7-dimethyl derivative .

- Dimethyl substituents (e.g., 5,7-dimethyl-1H-indole-2-carboxylic acid) favor lipophilicity, making the compound more suitable for membrane-permeable applications .

Hydrochloride Salt vs. Free Acid :

- The hydrochloride salt form of the target compound offers improved stability and solubility in polar solvents, critical for pharmaceutical formulation .

Biological Activity

3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid (commonly referred to as the compound) is a synthetic derivative of indole that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Chemical Formula : C₁₁H₁₁Cl₂N₂O₂

- CAS Number : 1332530-43-4

- Molecular Weight : 252.13 g/mol

- Structure : The compound features a dichloro substitution on the indole ring and an aminoethyl side chain, which are critical for its biological activity.

The biological activity of 3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid is primarily attributed to its interactions with various molecular targets:

- Acetylcholinesterase Inhibition : Preliminary studies suggest that derivatives of indole compounds can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the brain. This inhibition may contribute to neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease .

- Antioxidant Activity : The compound exhibits antioxidant properties, potentially mitigating oxidative stress in cellular environments. This activity is essential for protecting cells from damage caused by reactive oxygen species (ROS) .

- Antimicrobial Properties : Research indicates that the compound may possess antibacterial and antifungal activities. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) indicating significant antimicrobial potential .

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of 3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid:

Case Study: Neuroprotective Effects

In a study focusing on neuroprotection, 3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid was evaluated for its ability to prevent Aβ aggregation, a hallmark of Alzheimer's pathology. The compound showed promising results in reducing Aβ-induced neurotoxicity in neuronal cell lines .

Discussion

The diverse biological activities of 3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid position it as a candidate for further pharmacological development. Its ability to inhibit AChE suggests potential applications in treating cognitive disorders. Additionally, its antioxidant and antimicrobial properties warrant exploration in broader therapeutic contexts.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic Acid, and what intermediates are critical?

- Methodology : Start with 5,7-dichloro-1H-indole-2-carboxylic acid (CAS 18474-60-7) as the core scaffold . Introduce the 2-aminoethyl group via a condensation reaction using 3-formyl precursors (e.g., 3-formyl-indole derivatives) and 2-aminothiazol-4(5H)-one, refluxed in acetic acid with sodium acetate to catalyze imine formation . Purify intermediates via recrystallization (DMF/acetic acid mixtures) . Validate coupling efficiency via HPLC (>95% purity) .

Q. How should researchers characterize the structural integrity of 3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic Acid?

- Methodology : Use ¹H/¹³C NMR to confirm the indole backbone and aminoethyl substitution. Mass spectrometry (HRMS) verifies molecular weight (theoretical: ~289.1 g/mol). FT-IR identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) groups . Compare melting points with analogs (e.g., indole-2-carboxylic acid derivatives melt at 205–209°C) .

Q. What storage conditions ensure stability of this compound during experiments?

- Methodology : Store at +4°C in airtight, light-protected containers to prevent hydrolysis of the aminoethyl group or decarboxylation . For long-term storage, lyophilize and keep under inert gas (argon). Monitor stability via periodic HPLC analysis .

Q. What safety protocols are essential when handling this compound?

- Methodology : Use P95 respirators or OV/AG/P99 filters in high-exposure scenarios and wear nitrile gloves/lab coats . Employ fume hoods for synthesis steps involving acetic acid reflux . Dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of the 2-aminoethyl group to the indole core?

- Methodology : Screen coupling agents (e.g., EDCI, HOBt) in DMF under nitrogen. Adjust reaction time (3–5 h reflux) and molar ratios (1.1:1 aldehyde:amine) to maximize yield . Use LC-MS to detect unreacted intermediates. For steric hindrance from dichloro substituents, introduce microwave-assisted synthesis (60–80°C, 30 min) .

Q. What analytical approaches resolve discrepancies in reported molecular weights for intermediates (e.g., 230.05 vs. 243.31 g/mol)?

- Methodology : Perform high-resolution mass spectrometry (HRMS) to confirm exact mass (e.g., 230.05 g/mol for 5,7-dichloro-1H-indole-2-carboxylic acid vs. 243.31 g/mol for brominated analogs) . Cross-validate with elemental analysis and check for residual solvents (TGA). Re-examine synthetic routes for unintended substitutions (e.g., bromine vs. chlorine) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodology : Use density functional theory (DFT) to predict electron distribution at the 5,7-dichloro and aminoethyl sites. Perform molecular docking (AutoDock Vina) to assess binding affinity with target receptors (e.g., serotonin receptors) . Validate predictions with SPR or ITC assays .

Q. What strategies mitigate decomposition during catalytic hydrogenation of the indole ring?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.